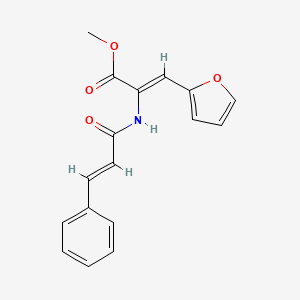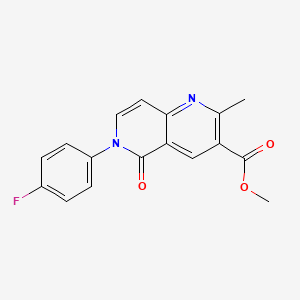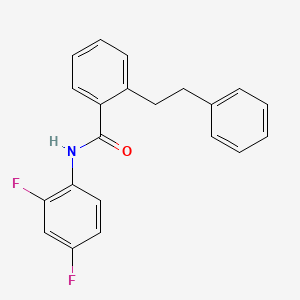![molecular formula C9H13ClN4O4 B5136528 1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium perchlorate](/img/structure/B5136528.png)
1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium perchlorate, commonly known as TMT, is a synthetic compound that has been widely used in scientific research. This molecule is a potent convulsant that induces seizures in rodents and has been used as a model for studying the mechanisms of epilepsy.
作用机制
The exact mechanism of TMT-induced seizures is not fully understood, but it is believed to involve the inhibition of GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain, and its inhibition can lead to hyperexcitability and seizures. TMT also activates the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
TMT has been shown to have a number of biochemical and physiological effects. It causes a rapid increase in brain glucose metabolism, indicating increased neuronal activity. It also increases the release of glutamate, an excitatory neurotransmitter, and decreases the release of GABA. TMT-induced seizures can cause damage to the hippocampus, a brain region involved in learning and memory.
实验室实验的优点和局限性
TMT is a valuable tool for studying epilepsy and other neurological disorders in the laboratory. Its effects on the brain are well-characterized, and it induces seizures that are similar to those seen in human epilepsy. However, TMT is a potent convulsant and can be lethal in high doses. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
未来方向
There are a number of future directions for TMT research. One area of interest is the development of new drugs that target the mechanisms of TMT-induced seizures. Another area of research is the use of TMT as a tool for studying other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new animal models of epilepsy that are more relevant to human disease than current models.
合成方法
TMT is synthesized by the reaction of 1,3,5,7-tetramethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-4-amine with perchloric acid. The resulting compound is a white crystalline solid that is soluble in water and organic solvents.
科学研究应用
TMT has been used extensively in scientific research as a model for studying epilepsy and other neurological disorders. It is a potent convulsant that induces seizures in rodents, and its effects on the brain have been well-characterized. TMT-induced seizures are similar to those seen in human epilepsy, making it a valuable tool for studying the mechanisms of this disorder.
属性
IUPAC Name |
1,3,5,7-tetramethyl-[1,2,4]triazolo[4,3-a]pyrimidin-4-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N4.ClHO4/c1-6-5-7(2)13-8(3)11-12(4)9(13)10-6;2-1(3,4)5/h5H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZFHMAGVWISOW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2C(=NN(C2=N1)C)C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5136459.png)
![(3aS*,5S*,9aS*)-5-(2-methylphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5136467.png)

![1-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5136480.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5136493.png)
![5-cyano-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio}-4-isobutyl-2-methylnicotinamide](/img/structure/B5136495.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[4-(5-pyrimidinylethynyl)benzyl]methanamine](/img/structure/B5136503.png)

![N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5136517.png)

![3-bromo-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5136535.png)
![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)

